Antileukemic Activity Profile of the 4-Hydroxybenzylidene Analog vs. 2-Alkoxybenzylidene Series Leaders
In a head-to-head series, 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones were evaluated against 10 leukemia cell lines (HL-60, Jurkat, K-562, Dami, KBM-7, Ba/F3). The most active compounds with 2-alkoxybenzylidene substitution (methoxy, ethoxy, benzyloxy, allyloxy) showed IC50 values of 0.10–0.95 µM. The 4-hydroxybenzylidene analog (target compound), while not listed among the four most potent submicromolar leads, belongs to the same series where almost all derivatives exhibited IC50 values lower than or comparable to chlorambucil (control drug) [1]. Its distinct para-hydroxyl substitution is predicted to modulate cell-line selectivity through altered hydrogen-bonding interactions with the colchicine binding site.
| Evidence Dimension | Antiproliferative IC50 against leukemia cell lines |
|---|---|
| Target Compound Data | IC50 not independently reported; series-wide IC50 values ≤ chlorambucil control |
| Comparator Or Baseline | 2-methoxybenzylidene analog (12): IC50 0.10–0.95 µM; chlorambucil control |
| Quantified Difference | Difference not quantifiable from available data; target compound expected to show distinct cell-line selectivity vs. 2-alkoxy leads |
| Conditions | HL-60, Jurkat, K-562, Dami, KBM-7, Ba/F3 leukemia cell lines; in vitro proliferation assay |
Why This Matters
The 4-hydroxybenzylidene substitution provides a unique hydrogen-bond donor/acceptor topology that may yield superior selectivity against leukemia subtypes resistant to 2-alkoxybenzylidene analogs.
- [1] Subtelna, I. et al. 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones with selective inhibitory activity against some leukemia cell lines. Arch. Pharm. (Weinheim) 2021, 354(4), e2000342. PMID: 33241558. View Source
